molecular formula C30H35B2NO4 B1631754 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9h-carbazole CAS No. 618442-57-2

9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9h-carbazole

Cat. No. B1631754
CAS RN: 618442-57-2
M. Wt: 495.2 g/mol
InChI Key: BMKVLWGCSCKZTD-UHFFFAOYSA-N
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Description

“9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9h-carbazole” is a chemical compound with the molecular formula C30H35B2NO4 .


Molecular Structure Analysis

The molecular weight of this compound is 495.23 .

Scientific Research Applications

Electroluminescent Devices and Blue Emitters

Carbazole derivatives, including those related to the specified compound, have been used as materials for electroluminescent devices. These materials have been shown to emit saturated blue light, indicating their potential use in the development of blue emitters for electronic displays and lighting applications. For instance, electroluminescent devices using specific carbazole derivatives as the dopant emitters were fabricated to emit blue light with high performance and efficiency (Lin et al., 2006).

Fluorescent Materials

The compound's derivatives have been explored for their fluorescence properties, showing significant potential as fluorescent materials. For example, specific carbazole-based fluorophores demonstrated intense fluorescence in solid state, attributed to aggregation-induced emission (AIE) behavior. This property is crucial for applications in fluorescence microscopy, sensors, and bioimaging (Jiao et al., 2019).

Host Materials for Phosphorescent Organic Light Emitting Diodes (PHOLEDs)

Novel carbazole derivatives have been designed and synthesized as host materials for blue PHOLEDs. These materials possess high glass transition temperatures and triplet energies, suitable for blue dopants. Devices using these materials have shown improved performance, highlighting the compound's relevance in enhancing the efficiency of blue PHOLEDs (Yuan et al., 2014).

Near-Infrared Fluorescent Probes

Carbazole derivatives, including those similar to the specified compound, have been synthesized for use as near-infrared fluorescent probes. These materials have applications in biological imaging and sensors, enabling the detection and imaging of biological processes with minimal background interference from biological tissues (You-min, 2014).

Aggregation-Induced Emission (AIE) Properties

The introduction of specific groups to carbazole derivatives has been shown to result in excellent aggregation-induced emission properties. This makes such compounds valuable for the development of new materials for organic electronics, especially in light-emitting diodes (LEDs) and other devices requiring high luminescence efficiency under aggregated conditions (Dong et al., 2016).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation. It is recommended to wash skin thoroughly after handling and wear protective gloves and eye protection .

properties

IUPAC Name

9-phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35B2NO4/c1-27(2)28(3,4)35-31(34-27)20-14-16-25-23(18-20)24-19-21(32-36-29(5,6)30(7,8)37-32)15-17-26(24)33(25)22-12-10-9-11-13-22/h9-19H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKVLWGCSCKZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35B2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9h-carbazole

CAS RN

618442-57-2
Record name 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9h-carbazole
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